molecular formula C19H19ClF2N4O3S B2860111 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride CAS No. 1216581-72-4

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride

Cat. No. B2860111
CAS RN: 1216581-72-4
M. Wt: 456.89
InChI Key: SZPJQDUUFPLMOX-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C19H19ClF2N4O3S and its molecular weight is 456.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

A study describes the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole, including variations with amino, dimethylamino, or fluoro substituents, prepared as hydrochloride salts. These compounds demonstrated cytostatic activities against various malignant human cell lines, suggesting potential antitumor applications (Racané et al., 2006).

Electrochemical Behaviors and Determinations

Another study explored the electrochemical behaviors of benzoxazole compounds, including their quantitative determination through electrochemical techniques. This research provides insights into the analytical applications of similar compounds in scientific investigations (Zeybek et al., 2009).

Hypoxia-selective Antitumor Agents

Research on hypoxia-selective cytotoxins, including a series of novel compounds, demonstrated their selective toxicity for hypoxic cells, offering a promising approach for targeting tumor cells in hypoxic environments (Palmer et al., 1996).

Crystal Engineering with Hydrogen and Halogen Bonds

Studies on crystal engineering emphasize the role of hydrogen and halogen bonds in designing molecular structures, relevant for understanding the structural properties of compounds like N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride (Saha et al., 2005).

Corrosion Inhibitors

Benzothiazole derivatives have been studied for their role as corrosion inhibitors, showcasing the versatility of similar compounds in protecting materials against corrosion. This research highlights the potential for industrial applications beyond pharmacology (Hu et al., 2016).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3S.ClH/c1-23(2)7-4-8-24(18(26)12-5-3-6-14(9-12)25(27)28)19-22-17-15(21)10-13(20)11-16(17)29-19;/h3,5-6,9-11H,4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJQDUUFPLMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride

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